molecular formula C15H13N3O B3244789 1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone CAS No. 1635407-38-3

1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone

Cat. No.: B3244789
CAS No.: 1635407-38-3
M. Wt: 251.28 g/mol
InChI Key: LNBBCKDRWLOSRD-UHFFFAOYSA-N
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Description

1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone is a quinoline-based compound featuring a 1-methylpyrazole substituent at the quinoline’s 3-position and an ethanone (acetyl) group at the 6-position. This structure combines aromatic heterocycles (quinoline and pyrazole) with a ketone functional group, making it a versatile intermediate for synthesizing biologically active molecules. The methylpyrazole moiety enhances metabolic stability compared to unsubstituted pyrazoles, while the ethanone group provides a reactive site for further chemical modifications, such as bromination or nucleophilic additions .

Properties

IUPAC Name

1-[3-(1-methylpyrazol-4-yl)quinolin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10(19)11-3-4-15-12(5-11)6-13(7-16-15)14-8-17-18(2)9-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBBCKDRWLOSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215809
Record name 1-[3-(1-Methyl-1H-pyrazol-4-yl)-6-quinolinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1635407-38-3
Record name 1-[3-(1-Methyl-1H-pyrazol-4-yl)-6-quinolinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1635407-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1-Methyl-1H-pyrazol-4-yl)-6-quinolinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the pyrazole moiety through subsequent reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline and pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Quinone derivatives from oxidation reactions.

  • Hydroquinoline derivatives from reduction reactions.

  • Various substituted quinolines and pyrazoles from substitution reactions.

Scientific Research Applications

1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development.

  • Medicine: Potential antileishmanial and antimalarial properties have been investigated.

  • Industry: Its unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone exerts its effects involves interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to biological responses. The pyrazole group may enhance the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways.

  • Receptors associated with cellular signaling.

Comparison with Similar Compounds

Pyrazole vs. Pyridine Derivatives

The replacement of pyridine (as in ) with 1-methylpyrazole in the target compound introduces distinct electronic and steric effects. The methyl group further stabilizes the pyrazole ring against oxidative metabolism, enhancing bioavailability compared to pyridine-based analogs .

Substituent Effects on Reactivity

  • Chlorophenyl Groups () : The 2-chlorophenyl substituent in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Dimethoxyphenyl Groups () : The 3,4-dimethoxyphenyl moiety in ’s derivative improves solubility through polar interactions, making it more suitable for aqueous-phase reactions.
  • Ethanone Reactivity: The ethanone group in the target compound undergoes bromination under mild conditions (pyridinium perbromide in ethanol/dichloromethane ), whereas similar ketones in other structures (e.g., ) may require harsher conditions due to steric hindrance from bulkier substituents.

Biological Activity

1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone (CAS No. 1635407-38-3) is a compound of interest due to its potential therapeutic applications. Its structure incorporates a quinoline moiety linked to a pyrazole, which is known for a variety of biological activities. This article aims to explore the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Boiling Point455.9 ± 40.0 °C (Predicted)
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa3.16 ± 0.15 (Predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is advantageous for pharmaceutical applications.

Biological Activity Overview

The biological activities of compounds containing pyrazole and quinoline moieties are well-documented in literature, highlighting their potential as therapeutic agents across various diseases.

Anticancer Activity

Research has shown that derivatives of pyrazole and quinoline possess significant anticancer properties. For instance, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

A study by Zhang et al. demonstrated that indole-containing compounds exhibited promising anti-tumor activity against multiple human cancer cell lines, suggesting that the incorporation of pyrazole and quinoline could enhance such effects .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. For example, compounds with similar structures have shown significant inhibition of COX enzymes, which play a critical role in inflammation processes . In vivo studies indicated that certain pyrazole derivatives could effectively reduce edema in animal models, demonstrating their potential as anti-inflammatory agents .

Antimicrobial Activity

Compounds containing a pyrazole ring have also been reported to exhibit antimicrobial properties. The presence of the quinoline moiety may further enhance this activity due to its established role in combating bacterial and fungal infections .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

  • Anticancer Study : A derivative of pyrazole was tested against human lung cancer cells, showing an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
  • Anti-inflammatory Research : In a study involving carrageenan-induced paw edema in rats, a related pyrazole compound demonstrated a reduction in inflammation comparable to established anti-inflammatory drugs like diclofenac .
  • Antimicrobial Evaluation : A series of pyrazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, with several compounds exhibiting MIC values lower than those of common antibiotics .

Q & A

Q. What are the standard protocols for synthesizing 1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including quinoline core formation and functional group modifications. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is a common approach for pyrazole ring formation . Optimization strategies include:
  • Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Acid catalysts (e.g., H₂SO₄) enhance cyclization efficiency.
    Yields >80% are achievable with recrystallization (ethanol/chloroform mixtures) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 6.69° between pyrazole and quinoline rings) .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : Aromatic protons at δ 7.5–8.3 ppm, methyl groups at δ 2.5–2.6 ppm .
  • ¹³C NMR : Carbonyl (C=O) at ~190–200 ppm .
  • IR spectroscopy : C=O stretch at ~1690 cm⁻¹ confirms ketone functionality .

Q. How should researchers handle discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Replicate assays : Use standardized protocols (e.g., MIC tests for antimicrobial activity) to minimize variability.
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay conditions.
  • Data normalization : Adjust for solvent effects (e.g., DMSO concentration ≤1% in cell-based assays) .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Nucleophilic substitution : The ketone group can undergo nucleophilic attack by amines or alcohols. For example, LiAlH₄ reduces the ketone to a secondary alcohol, while primary amines form Schiff bases .
  • Oxidation : KMnO₄ in acidic conditions oxidizes the quinoline ring to quinone derivatives. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR). Key parameters:
  • Grid box centered on ATP-binding site (coordinates: x=15, y=20, z=25).
  • Binding affinity ≤-8.0 kcal/mol suggests high potency .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Impurity profiling : Use HPLC-MS to identify by-products (e.g., unreacted intermediates or oxidation products).
  • Isotopic labeling : Introduce ¹³C at the ketone position to track unexpected side reactions via 2D NMR .
  • Crystallographic validation : Compare unit cell parameters (e.g., a=8.2 Å, b=12.5 Å for pure batches) to detect polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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